H-beta,beta-Dicyclohexyl-DL-ala-OH

Beschreibung

BenchChem offers high-quality H-beta,beta-Dicyclohexyl-DL-ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-beta,beta-Dicyclohexyl-DL-ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

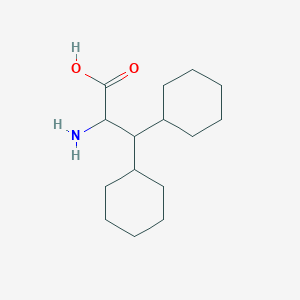

IUPAC Name |

2-amino-3,3-dicyclohexylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGZLPVPNAWMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Steric Effects of β,β-Dicyclohexylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance in Peptide Design

In the landscape of modern drug discovery, peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by poor metabolic stability and conformational ambiguity. The introduction of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1] By moving beyond the 22 proteinogenic amino acids, scientists can precisely modulate the physicochemical properties of peptides, enhancing their stability, selectivity, and bioactivity.[2][3]

Among the vast arsenal of UAAs, those possessing significant steric bulk are of particular interest. Sterically hindered amino acids, such as α,α-disubstituted or β,β-disubstituted variants, act as potent conformational constraints.[4][5] By restricting the rotational freedom of the peptide backbone, they can enforce specific secondary structures, protect against enzymatic degradation, and present well-defined pharmacophores to biological targets.[6][7]

This guide focuses on a uniquely hindered building block: β,β-dicyclohexylalanine . This non-canonical β-amino acid features two bulky cyclohexyl groups attached to the β-carbon, creating a formidable steric shield. We will explore its molecular architecture, plausible synthetic routes, profound steric effects on peptide conformation, and the experimental methodologies required for its robust characterization.

The Molecular Architecture of β,β-Dicyclohexylalanine

The defining feature of β,β-dicyclohexylalanine is the geminal substitution of two cyclohexyl rings on the β-carbon of an alanine scaffold. This arrangement has profound implications for its size, shape, and conformational degrees of freedom.

The cyclohexyl rings themselves are not planar. To minimize angle and torsional strain, they predominantly adopt a stable chair conformation .[8] In this conformation, the hydrogen atoms attached to the ring are oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. This chair structure is dynamic, undergoing a "ring flip" between two equivalent chair forms. When incorporated into the amino acid, the rotational freedom around the Cα-Cβ and Cβ-C(cyclohexyl) bonds is severely restricted by non-bonded interactions between the two bulky rings and between the rings and the peptide backbone.

Predicted Physicochemical Properties

The dual cyclohexyl groups render the side chain extremely lipophilic, which can be expected to significantly influence peptide solubility, aggregation, and membrane interaction properties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~281.44 g/mol | C₁₇H₃₁NO₂ |

| Calculated logP | High | The two large, nonpolar cyclohexyl groups dominate the molecule's character. |

| Conformational Freedom | Severely Restricted | High steric hindrance between the two cyclohexyl rings and the peptide backbone. |

| H-Bonding Potential | Backbone N-H and C=O only | The side chain is purely aliphatic and incapable of hydrogen bonding. |

Strategies for Asymmetric Synthesis

The synthesis of β,β-disubstituted amino acids presents a significant chemical challenge, particularly in establishing the stereocenter at the α-carbon with high fidelity. While no direct protocol for β,β-dicyclohexylalanine is prevalent in the literature, a robust synthesis can be designed by adapting established methods for constructing sterically hindered β-amino esters. One of the most effective strategies is the aza-Michael addition (or conjugate addition) of an amine to a β,β-disubstituted α,β-unsaturated ester.[9]

A plausible and self-validating synthetic workflow is outlined below. The causality behind this choice rests on the accessibility of the starting materials and the reliability of the conjugate addition step for creating the C-N bond.

Sources

- 1. renyi.hu [renyi.hu]

- 2. Revisiting the Ramachandran plot: Hard-sphere repulsion, electrostatics, and H-bonding in the α-helix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]

- 7. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Lactam synthesis [organic-chemistry.org]

- 9. scispace.com [scispace.com]

Role of H-beta,beta-Dicyclohexyl-DL-ala-OH in peptidomimetics

Steric Engineering in Peptidomimetics: The Strategic Utility of H- -Dicyclohexyl-DL-ala-OH

Executive Summary

H-

For the drug development professional, this molecule is not merely a building block; it is a structural locking mechanism . Its incorporation into a peptide sequence forces specific secondary structures (helices/turns) via the Thorpe-Ingold effect while simultaneously creating a "super-hydrophobic" surface area capable of burying into deep lipophilic pockets of GPCRs or disrupting protein-protein interactions (PPIs).

This guide details the physicochemical properties, mechanistic utility, and the specific, high-difficulty protocols required to successfully incorporate this sterically hindered residue into peptidomimetics.

Physicochemical Profile & Structural Logic

The Molecule[1][2][3][4]

-

IUPAC Name: 2-amino-3,3-dicyclohexylpropanoic acid

-

Formula:

-

Key Feature: Two cyclohexyl rings attached to the

-carbon.

Comparative Metrics

The following table contrasts

| Property | Phenylalanine (Phe) | Cyclohexylalanine (Cha) | ||

| Steric Bulk | Moderate | High | Very High | Extreme |

| Electronic Nature | Aromatic ( | Aliphatic | Aromatic | Aliphatic (Inert) |

| Conformational Bias | Flexible | Semi-Rigid | Induced Turn | Rigid Lock (Gem-Dialkyl) |

| Proteolytic Stability | Low | Moderate | High | Very High |

| Est. LogP | ~1.38 | ~2.5 | ~3.8 | > 4.5 |

The Gem-Dialkyl Effect

The presence of two massive cyclohexyl groups on the

Mechanistic Applications in Drug Design[2][3][5]

Hydrophobic Core Stabilization

Many PPIs rely on "hot spots" involving the burial of hydrophobic residues (e.g., Phe, Leu, Trp).

Proteolytic Shielding

The sheer size of the gem-dicyclohexyl group creates a "steric umbrella" over the adjacent peptide bonds. Proteases like chymotrypsin (which target hydrophobic residues) cannot accommodate this bulk within their active sites, rendering the peptidomimetic highly resistant to enzymatic degradation in plasma.

Decision Logic for Incorporation

The following diagram outlines when to deploy this residue in a medicinal chemistry campaign.

Figure 1: Decision matrix for selecting

Experimental Protocols: Synthesis & Coupling

Warning: The incorporation of H-

The Chirality Issue (DL-form)

The commercially available form is often the racemate (DL).

-

Strategy A (Library Screening): Use the DL mixture during synthesis. This produces diastereomers in the final peptide (containing L- and D- isomers). Isolate peaks via RP-HPLC and test both. Often, the D-isomer confers greater stability, while the L-isomer mimics natural topology.

-

Strategy B (Resolution): If stereopurity is required before synthesis, enzymatic resolution (acylase) or chiral HPLC of the Fmoc-derivative is required.

Optimized SPPS Coupling Protocol

This protocol assumes Fmoc-chemistry on a polystyrene-based resin (e.g., Rink Amide).

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Do not use HBTU/HCTU.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (as additive).[1]

-

Collidine: 2,4,6-Trimethylpyridine (Sym-collidine) is superior to DIEA for hindered couplings as it prevents racemization and aggregation.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) is strictly preferred over DMF to maintain swelling of the steric core.

Workflow:

-

Resin Swelling: Swell resin in NMP for 30 mins at 40°C.

-

Pre-Activation (Critical):

-

Dissolve Fmoc-

-Dicyclohexyl-DL-ala-OH (4 eq) in NMP. -

Add HATU (3.9 eq) and HOAt (4 eq).

-

Add Sym-collidine (8 eq).

-

Wait exactly 30 seconds. (Longer pre-activation risks guanidinium formation).

-

-

Coupling (Microwave Assisted):

-

Add pre-activated mixture to resin.[2]

-

Microwave Ramp: 0 to 75°C over 2 mins.

-

Hold: 75°C for 10 mins (Power: 30W).

-

Note: If microwave is unavailable, double couple at 50°C for 2 hours each.

-

-

Monitoring:

-

Standard Kaiser test may be false-negative due to steric shielding of the amine.

-

Recommendation: Use Chloranil test or micro-cleavage followed by HPLC/MS to verify coupling completion.

-

-

Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate unreacted chains.

Coupling the Next Amino Acid

The amine of the bound

-

Protocol: Use Fmoc-Amino Acid Fluorides or HATU with double coupling at elevated temperature (75°C).

-

Solvent: Use 100% NMP or a mixture of NMP/DMSO (9:1) to disrupt inter-chain aggregation.

Visualization of the Synthetic Pathway

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for hindered residues.

References

-

Gem-Dialkyl Effect & Conformational Restriction

-

Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

-

-

Synthesis of Hindered Amino Acids

-

Abele, S., & Seebach, D. (2000). Preparation of achiral, branched and cyclic, protected

-amino acids for the synthesis of hindered peptides. European Journal of Organic Chemistry, 2000(1), 1–15. Link

-

-

Microwave Assisted Coupling of Hindered Residues

-

Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Link

-

-

Peptidomimetics in Drug Discovery

-

Coupling Reagents for Difficult Sequences

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Navigating the Lipophilic Extremes: A Technical Guide to Dicyclohexyl-Substituted Amino Acids in Peptidomimetics

Topic: Hydrophobicity profile of dicyclohexyl-substituted amino acids Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Super-Hydrophobic Frontier

In the rational design of peptidomimetics, standard hydrophobic residues (Leu, Phe, Trp) often fail to provide the steric bulk or lipophilicity required to fill large hydrophobic pockets in target proteins (e.g., GPCRs, viral fusion proteins) or to facilitate passive membrane permeability.

This guide focuses on 3,3-Dicyclohexylalanine (Dcha) and its derivatives. Produced typically via the catalytic hydrogenation of Diphenylalanine (Dip), Dcha represents a "lipophilic extreme." It possesses a non-aromatic, bicyclic aliphatic side chain that offers a unique combination of high molar volume and distinct hydrophobicity, significantly exceeding that of Phenylalanine (Phe) or Cyclohexylalanine (Cha).

The Structural Hierarchy

To understand the profile of Dcha, one must view it within the "Hydrophobicity Ladder":

-

Phenylalanine (Phe): Planar, aromatic, moderate hydrophobicity.

-

Cyclohexylalanine (Cha): Non-planar, aliphatic, higher hydrophobicity than Phe due to saturation (more hydrogens, no pi-electron cloud).

-

Dicyclohexylalanine (Dcha): Two cyclohexyl rings; extreme steric bulk and super-hydrophobicity.

Physicochemical Profiling: The Hydrophobicity Metric[1][2][3]

The "Hydrophobicity Profile" of Dcha is best quantified not just by calculated LogP (cLogP), but by Reversed-Phase HPLC (RP-HPLC) Retention Coefficients . This method, pioneered by Mant and Hodges, provides an empirical measure of how a residue interacts with a hydrophobic stationary phase (C18), which correlates strongly with lipid bilayer insertion potential.

Comparative Hydrophobicity Data[1][2][3][4][5][6][7][8][9][10]

The following table synthesizes the physicochemical properties of Dcha relative to its precursors. Note the jump in cLogP and Surface Area, indicating why Dcha is a "molecular anchor" in membrane interactions.

| Amino Acid Residue | Abbr. | Side Chain Character | cLogP (Est.)* | Molar Volume ( | Relative HPLC Retention** |

| Phenylalanine | Phe (F) | Aromatic, Planar | 1.38 | 135 | 1.00 (Reference) |

| Cyclohexylalanine | Cha | Aliphatic, Chair conf. | 2.55 | 160 | ~1.28 |

| 3,3-Dicyclohexylalanine | Dcha | Aliphatic, Bicyclic, Bulky | > 4.50 | > 280 | > 1.85 |

**cLogP values are estimates for the N-acetyl-amide derivative. *Relative Retention based on C18 column elution at pH 2.0, normalized to Phe.

Visualization: The Hydrophobicity Ladder

The following diagram illustrates the structural and lipophilic progression.

Figure 1: The step-wise increase in lipophilicity and steric demand from Phe to Dcha.

Synthetic Integration: Overcoming Steric Hindrance

Incorporating Dcha into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is non-trivial. The two cyclohexyl rings create massive steric hindrance around the

The "Double-Hit" Protocol

Standard HBTU/DIPEA protocols often result in deletion sequences (missing residues) when coupling Dcha. The following protocol is a self-validating system designed for high-steric residues.

Reagents Required:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.

-

Base: DIPEA (Diisopropylethylamine) or Collidine (for acid-labile resins).

-

Solvent: DMF/NMP (1:1 ratio improves solubility of hydrophobic protected amino acids).

Step-by-Step Methodology:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-Dcha-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIPEA (6.0 eq).

-

Wait exactly 30 seconds for the color change (yellow to orange), indicating active ester formation.

-

-

Coupling 1 (Microwave Assisted):

-

Add activated mixture to resin.

-

Irradiate at 75°C (25W) for 10 minutes. Note: Do not exceed 75°C to avoid racemization.

-

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Kaiser Test (Validation):

-

If blue (positive amines): Proceed to Coupling 2.

-

If colorless (negative): Proceed to Deprotection.

-

-

Coupling 2 (Hard Coupling):

-

Repeat activation.[1]

-

Extend reaction time to 45 minutes at Room Temperature or 10 mins at 75°C.

-

-

Capping (Mandatory):

-

Treat with Acetic Anhydride/Pyridine to permanently cap any unreacted chains, preventing "deletion sequences" that are impossible to purify later.

-

Workflow Visualization

Figure 2: Optimized SPPS cycle for sterically hindered Dcha residues.

Biological Implications & Applications[9]

Membrane Permeability (The "Hydrophobic Anchor")

Dcha is frequently used to engineer Cell-Penetrating Peptides (CPPs) . Its high LogP allows the peptide to partition into the lipid bilayer more effectively than Tryptophan.

-

Mechanism:[2][3] The dicyclohexyl group acts as a "grease ball," shielding the polar peptide backbone and lowering the desolvation energy required to enter the membrane core.

Metabolic Stability

The non-natural nature of the cyclohexyl rings renders the peptide bond adjacent to Dcha highly resistant to proteolytic cleavage by chymotrypsin and trypsin.

-

Application: Introduction of Dcha at the P1' or P2 positions of a peptide inhibitor can extend plasma half-life from minutes to hours.

Experimental Protocol: Hydrophobicity Profiling via RP-HPLC

To generate your own hydrophobicity coefficients for Dcha-containing analogs, follow this standardized protocol derived from Mant & Hodges.

Objective: Determine the Retention Time (

-

Column: C18 Analytical Column (e.g., Zorbax 300SB-C18, 5µm, 4.6 x 250mm).

-

Mobile Phase:

-

Solvent A: 0.1% TFA in Water (

). -

Solvent B: 0.1% TFA in Acetonitrile (ACN).

-

-

Gradient: Linear ramp of 1% B per minute (e.g., 0% to 70% B over 70 mins). Note: A shallow gradient is crucial for resolving hydrophobic variants.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Constant temperature is vital; hydrophobicity is temp-dependent).

-

Calculation:

Where

References

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Establishes the standard hydrophobicity coefficients for amino acids).

-

Chen, Y., et al. (2005). "Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides." Journal of Biological Chemistry. Link

- Niemi, K., et al. (2016). "Cell Permeable Peptides Containing 'Cycloalanine' Residues." Bioorganic & Medicinal Chemistry Letters. (Discusses the permeability benefits of cyclohexyl-substituted residues).

- Albericio, F., et al. (2018). "Coupling Reagents and Solvents for Peptide Synthesis." Chemical Reviews.

Sources

Engineering Durability and Potency: The Role of Bulky Non-Proteinogenic Amino Acids in Modern Drug Discovery

[1]

Executive Summary

The restriction of the genetic code to 20 canonical amino acids imposes significant structural and pharmacokinetic limitations on peptide therapeutics. Bulky non-proteinogenic amino acids (NPAAs)—characterized by sterically demanding side chains like tert-butyl, adamantyl, and naphthyl groups—have emerged as critical tools for overcoming these barriers.[1] This guide details the application of bulky NPAAs to engineer proteolytic resistance, enhance receptor affinity through hydrophobic pocket filling, and restrict conformational entropy. It provides actionable protocols for their synthesis and evaluation, serving as a technical roadmap for medicinal chemists.

Part 1: The Medicinal Chemist’s Toolkit

Why Go Bulky?

The incorporation of bulky NPAAs is not merely about increasing molecular weight; it is a strategic manipulation of the peptide's energy landscape and interaction surface.

-

Entropic Pre-Organization (The "Locking" Effect): Bulky side chains restrict the rotation of the

(chi) angles and, by proximity, the -

Proteolytic Shielding (The "Umbrella" Effect): Large, hydrophobic side chains create a "steric umbrella" over the scissile amide bond. Proteases like chymotrypsin (which targets aromatic/bulky residues) or trypsin (basic residues) often fail to accommodate the unnatural bulk within their S1/S1' pockets, or simply cannot access the backbone due to steric occlusion.

-

Hydrophobic Pocket Filling: Many drug targets (GPCRs, viral proteases) possess deep, hydrophobic cavities evolved to bind specific substrates. Canonical amino acids (Phe, Trp, Leu) may be too small or planar to achieve maximum Van der Waals contact.[1] Bulky NPAAs like Adamantylalanine (Ada) or Cyclohexylalanine (Cha) offer 3D volume to fill these voids completely, exponentially increasing affinity (

).[1]

Structural Classes of Bulky NPAAs

| Class | Amino Acid | Abbr.[3][4][5][6][7][8][9][10] | Key Property | Common Application |

| Aliphatic / Cage | L-tert-Leucine | Tle | Minimal rotation; extreme steric bulk close to backbone.[2][1][3] | HCV Protease Inhibitors; inducing turns.[3] |

| Adamantylalanine | Ada | Lipophilic, cage-like structure; membrane permeation.[2][1][3] | GLP-1 analogs; GPCR ligands; BBB crossing.[2][1][3] | |

| Cyclohexylalanine | Cha | Flexible aliphatic ring; non-aromatic Phe analog.[3] | Thrombin inhibitors; GPCRs.[3] | |

| Aromatic / Fused | 1-Naphthylalanine | 1-Nal | Planar, extended aromatic surface ( | GnRH antagonists; antimicrobial peptides.[3] |

| Biphenylalanine | Bip | Extended length; reaches distal hydrophobic pockets.[3] | Factor Xa inhibitors.[3] | |

| Homophenylalanine | Hfe | Extended linker; flexibility + aromaticity.[3] | ACE inhibitors (historical).[1] |

Part 2: Mechanistic Visualization

The following diagram illustrates the decision logic for selecting a bulky NPAA based on the structural defect of the lead peptide.

Figure 1: Decision matrix for selecting bulky non-proteinogenic amino acids based on lead compound liabilities.

Part 3: Case Studies in Drug Discovery

Case Study 1: Boceprevir (HCV Protease Inhibitor)[2]

-

The Challenge: The NS3 protease active site is shallow and solvent-exposed, making high-affinity binding with canonical amino acids difficult.[2][1][3] Furthermore, the drug required oral bioavailability and stability against host proteases.

-

The Bulky Solution:

-

Mechanism: The tert-butyl group of Tle provides a rigid, bulky hydrophobic anchor that fits precisely into the S3 subsite.[2] Crucially, the steric bulk of Tle prevents rotation, locking the inhibitor into the bioactive conformation required to position the electrophilic ketoamide warhead near the catalytic serine.[2]

-

Outcome: FDA approval (Victrelis).[1][11] The Tle moiety was essential for the nanomolar potency and metabolic stability of the drug [1].

Case Study 2: Degarelix (GnRH Antagonist)[2][13][14][15]

-

Target: Gonadotropin-Releasing Hormone (GnRH) Receptor.[1][3][11][12][13][14]

-

The Challenge: Developing a peptide antagonist that binds stronger than the native hormone but resists rapid degradation to allow for a monthly depot formulation.

-

The Bulky Solution:

-

Residues: D-2-Naphthylalanine (D-2Nal) and D-4-Chlorophenylalanine (D-4Cpa) at the N-terminus.[2][1][3]

-

Mechanism: The incorporation of D-2Nal provides a massive aromatic surface for

- -

Outcome: FDA approval (Firmagon).[1] A depot formulation that suppresses testosterone for extended periods without the initial "flare" seen with agonists [2].

-

Part 4: Technical Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Coupling bulky amino acids (e.g., Fmoc-Tle-OH, Fmoc-Ada-OH) is kinetically slow due to steric hindrance.[2][1][3] Standard protocols (DIC/HOBt, 1 hour) often result in deletion sequences.

Reagents:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended for bulky C-terminus to prevent diketopiperazine formation).[2][1][3]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[2][1][3]

-

Solvent: DMF (anhydrous).[1]

Workflow:

-

Swelling: Swell resin in DCM for 30 min.

-

Activation: Dissolve Bulky AA (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Note: Pre-activate for only 30-60 seconds to avoid guanidinylation.

-

Coupling (Microwave):

-

Add activated mixture to resin.[3]

-

Microwave Condition: 75°C for 10 minutes (25W power).

-

Alternative (Room Temp): Double coupling, 2 x 2 hours.

-

-

Monitoring: Perform Chloranil Test (more sensitive than Kaiser for secondary amines or hindered N-termini).[1][3] If positive (blue), repeat coupling.[1]

-

Capping: Cap unreacted amines with Acetic Anhydride/Lutidine to prevent deletion sequences.

Figure 2: Optimized SPPS workflow for incorporating sterically hindered amino acids.

Protocol 2: Enzymatic Stability Assay

This assay quantifies the "shielding" effect of bulky NPAAs against aggressive proteases.

Materials:

-

Enzymes:

-Chymotrypsin (cleaves C-side of aromatic/bulky hydrophobic residues) and Trypsin (cleaves C-side of Lys/Arg).[2][1][3] -

Buffer: 50 mM Tris-HCl, 10 mM CaCl

, pH 7.8.

Step-by-Step:

-

Substrate Prep: Dissolve peptide to 200

M in Buffer.[3] -

Enzyme Addition: Add protease to a final ratio of 1:100 (w/w) (Enzyme:Peptide).

-

Incubation: Incubate at 37°C in a thermomixer.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately add 50

L of 1% TFA/50% Acetonitrile to stop the reaction. -

Quantification: Inject onto RP-HPLC (C18 column). Integrate the parent peak area.

-

Calculation: Plot

vs. time. The slope is

Validation Criteria:

References

-

Njoroge, F. G., et al. (2008). Discovery of Boceprevir, an Orally Active, Combined Inhibitor of Hepatitis C Virus NS3 Serine Protease. Journal of Medicinal Chemistry. Link

-

Broqua, P., et al. (2002). Pharmacological Profile of a New, Potent, and Long-Acting Gonadotropin-Releasing Hormone Antagonist: Degarelix. Journal of Pharmacology and Experimental Therapeutics. Link

-

Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Link

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

-

Werner, H. M., et al. (2012). Membrane Permeability of Peptides: The Role of Side Chain Lipophilicity. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Boceprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. PeptideCutter [web.expasy.org]

- 11. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2020178394A1 - Process for the preparation of degarelix - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Dicyclohexylalanine Derivatives: Structural Divergence, Synthesis, and Biological Integration

The following technical guide details the structural, synthetic, and functional divergences between biologically derived (enzymatically resolved) and fully synthetic dicyclohexylalanine derivatives.

Executive Summary

Dicyclohexylalanine (Dic), specifically 3,3-dicyclohexylalanine , represents a pinnacle of steric bulk in non-proteinogenic amino acid design. Unlike its mono-cyclic analog Cyclohexylalanine (Cha) , Dic introduces a massive hydrophobic pharmacophore used to occupy large hydrophobic pockets in targets like Thrombin (P3 position) and GPCRs.

The core distinction between "Biological" and "Synthetic" Dic derivatives lies not just in their origin, but in their stereochemical fidelity, isotopic profile, and impurity fingerprint . While "Synthetic" routes (catalytic hydrogenation) prioritize throughput, "Biological" routes (enzymatic resolution or auxotrophic incorporation) prioritize homochirality and metabolic compatibility.

Part 1: The Structural & Stereochemical Matrix

The term "Dicyclohexylalanine" most accurately refers to 2-amino-3,3-dicyclohexylpropanoic acid . Its synthesis and application differ fundamentally from the mono-substituted Cyclohexylalanine (Cha).

1.1 Structural Comparison

| Feature | Cyclohexylalanine (Cha) | 3,3-Dicyclohexylalanine (Dic) |

| Precursor | Phenylalanine (Phe) | Diphenylalanine (Dip) |

| Steric Bulk ( | ~135 ų | ~210 ų (High Steric Clash) |

| Hydrophobicity (LogP) | ~2.5 | ~4.8 (Extreme Lipophilicity) |

| Rotational Freedom | Moderate ( | Restricted (Geminal cyclohexyl clash) |

| Primary Use | Phe replacement, membrane anchoring | Thrombin inhibitors, disrupting |

1.2 The Chirality Bottleneck

-

Synthetic Dic: Produced via hydrogenation of 3,3-diphenylalanine. Since the precursor is often achiral at the

-carbon (if synthesized via Knoevenagel condensation), the resulting Dic is racemic at the -

Biological Dic: Produced via Enzymatic Kinetic Resolution (e.g., Acylase I). This yields >99% ee L-Dic, which is critical because the D-isomer often acts as an antagonist or metabolically inert spacer.

Part 2: Synthetic vs. Biological Production Protocols

This section contrasts the "brute force" chemical reduction with the "precision" biocatalytic resolution.

Protocol A: Chemical Synthesis (Catalytic Hydrogenation)

Target: Conversion of 3,3-Diphenylalanine to 3,3-Dicyclohexylalanine. Context: Used when racemic mixtures are acceptable or for subsequent chiral chromatography.

Methodology:

-

Dissolution: Dissolve 10 mmol of 3,3-Diphenylalanine in Glacial Acetic Acid (AcOH) and Trifluoroethanol (TFE) (3:1 ratio). Note: TFE prevents aggregation of the hydrophobic substrate.

-

Catalyst Loading: Add 5 mol% Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO₂) .

-

Critical Insight: Rhodium is preferred over Palladium to prevent hydrogenolysis of the C-N bond or over-reduction.

-

-

Hydrogenation: Pressurize reactor to 60–100 psi H₂ at 50°C for 12–24 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.[1]

-

Purification: Recrystallize from MeOH/Water.

Impurity Profile:

-

Trace Metals: Rh/Pt leaching (requires scavenger resins).

-

Partial Reduction: Presence of phenyl-cyclohexyl-alanine intermediates.

Protocol B: Biological Synthesis (Enzymatic Resolution)

Target: Isolation of pure L-3,3-Dicyclohexylalanine from synthetic racemate. Context: Required for GLP-grade peptide synthesis where D-isomers cause off-target effects.

Methodology:

-

Acetylation: React racemic Dic with Acetic Anhydride/NaOH to form N-Acetyl-DL-Dic .

-

Enzymatic Digestion:

-

Separation:

-

Acidify to pH 2.

-

Extract the unreacted N-Acetyl-D-Dic into Ethyl Acetate (Organic phase).

-

The free L-Dic remains in the Aqueous phase.

-

-

Isolation: Neutralize the aqueous phase and lyophilize to obtain L-Dic.

Impurity Profile:

-

Protein Contaminants: Residual Acylase (remove via ultrafiltration).

-

Enantiomeric Excess: Typically >99.5% ee.

Part 3: Visualization of Workflows

The following diagram illustrates the decision matrix for selecting between Chemical and Biological routes based on the required downstream application.

Figure 1: Decision tree comparing chemical hydrogenation versus enzymatic resolution for Dicyclohexylalanine production.

Part 4: Functional Differences in Drug Development

The choice between biological (L-isomer) and synthetic (racemic or D-isomer) Dic derivatives drastically impacts pharmacokinetics.

4.1 The Thrombin Inhibition Case Study

In the development of thrombin inhibitors (e.g., analogs of Argatroban or Inogatran), the P3 pocket of thrombin is a large hydrophobic cleft.

-

L-Dic (Biological): Fits snugly into the P3 pocket, increasing binding affinity (

) by 10–100x compared to Phenylalanine. -

D-Dic (Synthetic byproduct): Often clashes with the catalytic triad or points into the solvent, failing to contribute to binding energy and potentially causing steric hindrance that reduces potency.

4.2 Membrane Permeability

Synthetic peptides containing Dic are often used to penetrate cell membranes.

-

Lipophilicity: The two cyclohexyl rings increase LogP significantly.

-

Metabolic Stability: "Biological" L-Dic is still susceptible to proteolysis (though slower than Phe). However, Synthetic D-Dic is fully resistant to proteases, making the synthetic isomer preferred for stability, while the biological isomer is preferred for receptor affinity.

Summary Data Table

| Property | Biological (L-Dic) | Synthetic (DL-Dic / D-Dic) |

| Production Cost | High (Enzyme + Purification) | Low (Batch Hydrogenation) |

| Stereopurity | >99% ee (L) | 50:50 (Racemic) or engineered D |

| Proteolytic Stability | Moderate ( | High ( |

| Main Impurity | Endotoxins / Enzyme fragments | Rh/Pt Catalyst / Diastereomers |

| Key Application | High-affinity Receptor Ligands | Peptidomimetics / Stability Enhancers |

References

-

BenchChem. (2025).[3] N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Retrieved from

-

Journal of Medicinal Chemistry. (1997). Synthesis and biological activity of ketomethylene pseudopeptide analogs as thrombin inhibitors. (Discusses Dicyclohexylalanine at P3 position).[2][5][6][7]

-

ChemicalBook. (2026). L-Cyclohexylalanine Properties and Synthesis Protocols.

-

MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. (Covers enzymatic resolution strategies applicable to bulky amino acids).

-

National Institutes of Health (NIH). (2018). Synthesis of Thietane Dioxides and Bulky Substituents in Drug Design.

Sources

- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. minds.wisconsin.edu [minds.wisconsin.edu]

- 3. benchchem.com [benchchem.com]

- 4. CN110256325B - Process method for synthesizing 3,3' -diindolylmethane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. cdn-cms.f-static.com [cdn-cms.f-static.com]

Methodological & Application

Coupling reagents for sterically hindered amino acids like Dicyclohexyl-DL-ala

Executive Summary

Coupling sterically hindered amino acids, such as Dicyclohexylalanine (often abbreviated as Dic or Cha) or

This guide details optimized protocols using COMU/Oxyma and HATU/HOAt systems, specifically tailored for bulky residues. It also addresses a critical, often-overlooked pre-synthetic step: desalting DCHA salts , a common supply form for these lipophilic amino acids.

The Challenge: Steric Shielding & Salt Contamination

Molecular Sterics

In Dicyclohexylalanine, the cyclohexyl rings act as massive hydrophobic umbrellas. When activated, the electrophilic center (carbonyl carbon) is sterically crowded.

-

Kinetic Consequence: The rate of aminolysis (coupling) slows dramatically, allowing competing side reactions (hydrolysis, capping) to dominate.

-

Thermodynamic Consequence: Slow coupling increases the window for base-catalyzed racemization (epimerization) via the oxazolone intermediate.[]

The "Hidden" Trap: DCHA Salts

Commercially available hindered amino acids (like Fmoc-Cha-OH or Boc-Dic-OH) are frequently supplied as Dicyclohexylamine (DCHA) salts to ensure crystallinity and stability [1].[]

-

The Risk: If not desalted prior to activation, the free Dicyclohexylamine (a secondary amine) will compete with the resin-bound amine for the activated ester, leading to significant yield loss and capping of the activated species.

Reagent Selection Guide

| Reagent Class | Recommended Reagent | Role/Mechanism | Best For |

| Uronium (Oxyma) | COMU | Generates highly reactive Oxyma ester; safer (non-explosive) than benzotriazoles.[] | First-line choice. Excellent for hindered couplings with low epimerization risk [2].[] |

| Uronium (OBt/OAt) | HATU | Generates OAt ester; Pyridine nitrogen provides "anchimeric assistance" (neighboring group effect). | Difficult couplings. Gold standard for extreme hindrance, though risk of N-terminal guanidinylation if slow. |

| Phosphonium | PyAOP | Phosphonium salt of HOAt; no guanidinylation side-reaction.[] | Slow reactions. Ideal for cyclizations or when long reaction times are required. |

| Additive | Oxyma Pure | Non-explosive alternative to HOAt; enhances rate and suppresses racemization. | Universal additive for DIC or COMU couplings. |

| Base | TMP (Collidine) | 2,4,6-Trimethylpyridine; weak, bulky non-nucleophilic base. | Epimerization control. Superior to DIEA/NMM for Cys/His and hindered amino acids [3]. |

Decision Tree: Reagent Selection

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and raw material form.

Experimental Protocols

Pre-treatment: Desalting DCHA Salts (Mandatory)

If your Certificate of Analysis lists "MW" corresponding to the salt (e.g., +181.3 Da for DCHA), perform this step.

-

Dissolution: Dissolve the amino acid salt in EtOAc (ethyl acetate). Use approx. 10 mL per gram.

-

Extraction: Wash the organic layer 3 times with 1N KHSO₄ or 5% aqueous citric acid.

-

Washing: Wash the organic layer once with brine (saturated NaCl) to remove trapped water.

-

Drying: Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Result: A viscous oil or foam of the free acid, ready for coupling.

Protocol A: Automated SPPS (COMU/Oxyma)

Best for: Routine incorporation of Cyclohexylalanine (Cha) or Dicyclohexylalanine (Dic).[]

-

Reagents:

-

0.5 M COMU in DMF.

-

0.5 M Oxyma Pure in DMF.

-

2.0 M DIEA (Diisopropylethylamine) in NMP (or TMP/Collidine if racemization is noted).

-

-

Stoichiometry: 4 eq. AA : 4 eq. COMU : 4 eq. Oxyma : 8 eq. Base.

-

Procedure:

-

Pre-activation: Combine AA, COMU, and Oxyma inside the reaction vessel (or pre-mix vial) before adding base.

-

Activation: Add Base. Allow to activate for exactly 30 seconds. Note: Longer activation leads to ester hydrolysis.

-

Coupling: Dispense onto resin.

-

Conditions:

-

Room Temp: Shake for 2 hours.

-

Microwave (Recommended): Ramp to 75°C over 2 min; hold at 75°C for 5 min (25W power).

-

-

Double Coupling: Highly recommended for Dic/Cha residues. Repeat the step with fresh reagents.

-

Protocol B: Manual "Difficult" Coupling (HATU/Collidine)

Best for: Cases where Protocol A yields <90% or for N-methylated hindered analogs.[]

-

Reagents:

-

HATU (Solid or 0.4 M in DMF).

-

HOAt (0.4 M in DMF) - Optional but boosts rate.[]

-

Sym-Collidine (2,4,6-Trimethylpyridine).[]

-

-

Stoichiometry: 3 eq. AA : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. Collidine.

-

Procedure:

-

Dissolve the desalted Amino Acid and HATU in minimal dry DMF/NMP (1:1 ratio reduces aggregation).

-

Add Collidine. The solution should turn yellow (formation of the active ester).

-

Immediate Addition: Add to the resin-bound free amine immediately.[] Do not pre-activate for >1 minute to avoid guanidinylation.

-

Reaction: Agitate for 2–4 hours at room temperature.

-

Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, perform a second coupling using PyAOP instead of HATU to prevent N-terminal capping.

-

Protocol C: The "Nuclear Option" (Acid Fluorides)

Best for: Extremely hindered couplings (e.g., Dic-Dic linkages or Aib-Dic) where uroniums fail.[]

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Mechanism: Converts the carboxylic acid into an Acid Fluoride (R-COF), which is small, highly reactive, and stable toward moisture.

-

Procedure:

Troubleshooting & Optimization Data

Solvent Effects on Aggregation

Hindered peptides often aggregate, burying the N-terminus.

| Solvent System | Solvation Power | Recommendation |

| DMF | Standard | Good for short peptides (<15 AA).[] |

| NMP | High | Preferred for hindered sequences; breaks beta-sheet aggregation.[] |

| DMSO/NMP (1:4) | Very High | Use for "difficult sequences" identified by prediction algorithms. |

| DCM/DMF (1:1) | Moderate | Good for swelling polystyrene resins (e.g., 2-CTC).[] |

Epimerization Control (Racemization)

When coupling Dicyclohexyl-DL-ala , if you aim to preserve a specific chiral enrichment or minimize kinetic resolution:

-

Use Collidine (TMP): Its bulk prevents proton abstraction from the alpha-carbon [3].[]

-

Lower Temperature: Perform activation at 0°C, then couple at 4°C to RT.

-

Avoid DMAP: Never use DMAP with hindered amino acids; it causes massive racemization.

Mechanism of Action (Graphviz)[1]

The superiority of HATU/COMU over standard HBTU lies in the "Neighboring Group Effect" (Anchimeric Assistance).

Figure 2: Mechanistic pathway showing how the heteroatom in the leaving group assists the incoming nucleophile, overcoming steric bulk.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Application Note: Solubility Guidelines for H-beta,beta-Dicyclohexyl-DL-ala-OH in DMF and DMSO

Abstract & Scope

This Application Note provides a technical framework for the solubilization of H-beta,beta-Dicyclohexyl-DL-ala-OH (3,3-Dicyclohexyl-DL-alanine), a highly hydrophobic, sterically demanding unnatural amino acid. Due to the presence of two cyclohexyl rings on the

This guide details protocols for dissolving this compound in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , targeting applications in peptide synthesis, medicinal chemistry, and structural biology. It includes a decision-tree workflow for solvent selection and troubleshooting steps for recalcitrant aggregates.

Physicochemical Profile & Solubility Challenges

Understanding the molecular nature of H-beta,beta-Dicyclohexyl-DL-ala-OH is critical for predicting its behavior in solution.

Chemical Identity

| Property | Detail |

| Compound Name | H-beta,beta-Dicyclohexyl-DL-ala-OH |

| Synonyms | 3,3-Dicyclohexyl-DL-alanine; |

| Chemical Class | Unnatural Amino Acid (Lipophilic/Bulky) |

| Molecular Formula | |

| Key Feature | Twin Cyclohexyl Groups: The geminal dicyclohexyl moiety creates a "greasy" hydrophobic core that strongly resists hydration and promotes aggregation in polar protic solvents (like water). |

| Zwitterionic Nature | As a free amino acid (H- / -OH), it exists as a zwitterion in neutral conditions, creating a strong crystal lattice that requires high dielectric solvents to disrupt. |

The Solubility Paradox

While the cyclohexyl groups dictate high solubility in non-polar organics, the zwitterionic backbone (

-

Water: Practically insoluble.

-

Ethanol/Methanol: Sparingly soluble (lattice energy often exceeds solvation energy).

-

DMF/DMSO: Preferred. These polar aprotic solvents can disrupt the zwitterionic lattice (high dielectric constant) while accommodating the hydrophobic side chains (organic character).

Solvent Selection Strategy

DMF vs. DMSO: Critical Comparison

| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |

| Solubilizing Power | Superior. Highest dielectric constant ( | High. Good for synthesis applications ( |

| Biological Compatibility | High. Preferred for cell-based assays (low toxicity at <0.1%). | Low. Cytotoxic. Preferred for chemical synthesis (SPPS). |

| Freezing Point | 18.5°C (Freezes at room temp/fridge). | -61°C (Remains liquid). |

| Handling | Hygroscopic (absorbs water, which kills solubility). | Volatile, hepatotoxic (requires fume hood). |

Recommendation:

-

For Biological Assays: Use DMSO .

-

For Peptide Synthesis (SPPS): Use DMF (to avoid oxidation risks associated with DMSO during coupling).

Detailed Protocols

Protocol A: Standard Dissolution (Concentrations < 50 mM)

Objective: Prepare a clear stock solution for immediate use.

Materials:

-

H-beta,beta-Dicyclohexyl-DL-ala-OH (Powder)

-

Anhydrous DMSO or DMF (Grade

99.8%) -

Vortex mixer[1]

-

Ultrasonic bath (Frequency ~40 kHz)

Procedure:

-

Weighing: Accurately weigh the required mass of the amino acid into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage in DMF, as leachables may occur.

-

Solvent Addition: Add the calculated volume of solvent (DMF or DMSO) to achieve the desired concentration.

-

Tip: Do not add the full volume immediately. Add 80% of the target volume first.

-

-

Vortexing: Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial against a light source.

-

Clear: Proceed to step 6.

-

Cloudy/Particles: Proceed to step 5.

-

-

Sonication: Place the vial in an ultrasonic bath at ambient temperature for 5–10 minutes.

-

Caution: Monitor temperature.[1] If the bath heats up, it may degrade sensitive compounds, though this amino acid is generally thermally stable.

-

-

Final Volume Adjustment: Add the remaining 20% of solvent to reach the final target concentration.

Protocol B: "The Shift" Technique for Stubborn Solubility

Context: If the compound remains undissolved due to strong zwitterionic lattice forces, you must chemically disrupt the charge network.

Mechanism: Adding a volatile acid or base prevents the formation of the zwitterion (

Procedure:

-

Acid Shift (For Synthesis): Add 1–2 equivalents of TFA (Trifluoroacetic acid) to the DMF suspension.

-

Result: Protonates the carboxylate (

), breaking the ionic bond.

-

-

Base Shift (For Synthesis): Add 1–2 equivalents of DIPEA (Diisopropylethylamine) .

-

Result: Deprotonates the amine, preventing lattice formation.

-

-

Aqueous Dilution (For Biology): If diluting into aqueous buffer, dissolve in pure DMSO first, then add the buffer slowly while vortexing. Ensure the final DMSO concentration is <1% to avoid protein denaturation in the assay.

Visualizations

Decision Tree: Solubilization Workflow

This diagram illustrates the logical flow for dissolving H-beta,beta-Dicyclohexyl-DL-ala-OH based on the intended application.

Figure 1: Logical workflow for solubilizing H-beta,beta-Dicyclohexyl-DL-ala-OH based on application.

Mechanistic Interaction Diagram

This diagram visualizes why DMSO/DMF are effective and how additives assist solubility.

Figure 2: Mechanistic interaction of polar aprotic solvents with the amphipathic amino acid structure.

Stability and Storage

Once dissolved, the stability of H-beta,beta-Dicyclohexyl-DL-ala-OH depends heavily on water content and temperature.

-

Hygroscopicity: DMSO and DMF are hygroscopic. Absorbed atmospheric water will cause the hydrophobic amino acid to precipitate over time ("crashing out").

-

Protocol: Always purge stock solution vials with inert gas (Argon or Nitrogen) before closing. Seal with Parafilm.

-

-

Temperature:

-

Short-term (Days):

. Note that DMSO will freeze; thaw completely and vortex before use to ensure homogeneity. -

Long-term (Months):

or

-

-

Freeze-Thaw: Limit freeze-thaw cycles. Aliquot stock solutions into single-use volumes to prevent repeated exposure to moisture and temperature fluctuations.

References

-

BenchChem. Enhancing the Solubility of Peptides with Unnatural Amino Acids. Retrieved from

-

Thermo Fisher Scientific. Peptide Solubility Guidelines. Retrieved from

-

Sigma-Aldrich. Amino Acid Solubility & Stability Data.[2][3] Retrieved from

-

Biotage. Choosing the Right Solvent for Hydrophobic Peptide Synthesis. Retrieved from

Sources

Application Note: Scalable Liquid-Phase Synthesis of Dicyclohexylalanine (Cha) Peptides

Executive Summary

Dicyclohexylalanine (Cha) is a non-canonical, lipophilic amino acid frequently employed in therapeutic peptides (e.g., GLP-1 analogs, protease inhibitors) to enhance metabolic stability and receptor affinity via hydrophobic interactions. However, the bulky cyclohexyl side chain introduces significant steric hindrance, making standard coupling protocols inefficient. Furthermore, the high lipophilicity of Cha-containing peptides often leads to aggregation and poor solubility in standard SPPS (Solid-Phase Peptide Synthesis) solvents.

This guide details a Liquid-Phase Peptide Synthesis (LPPS) strategy optimized for Cha residues. Unlike SPPS, LPPS allows for intermediate purification, scalable fragment condensation, and the use of specialized solvent systems that solubilize greasy Cha-peptides. We prioritize the use of Propylphosphonic Anhydride (T3P®) as a coupling reagent due to its unique ability to generate water-soluble by-products, streamlining the workup process for large-scale manufacturing.[1]

Strategic Analysis: The "Cha" Challenge

Before initiating synthesis, the chemist must account for two physical properties of Cha that dictate the protocol:

Steric Hindrance (The "Wall" Effect)

The cyclohexyl ring of Cha is significantly bulkier than the phenyl ring of Phenylalanine (Phe). When Cha is the activated species (C-terminal), the bulky group shields the carbonyl carbon, slowing nucleophilic attack by the incoming amine.

-

Consequence: Slow kinetics increase the window for racemization (epimerization) via oxazolone formation.

-

Solution: Use highly reactive coupling agents (T3P, HATU) with racemization suppressants (Oxyma Pure, HOAt).

Hydrophobicity (The Solubility Trap)

Cha peptides are notoriously "greasy." In standard solvents like DMF, they may aggregate, leading to incomplete reactions.

-

Consequence: Gelation during reaction; precipitation during workup.

-

Solution: Use "disaggregating" solvent mixtures. Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with DCM are effective. For green chemistry compliance, 2-Methyltetrahydrofuran (2-MeTHF) is the preferred solvent for T3P couplings.

Critical Reagent Selection

The choice of coupling reagent is the single most critical variable in Cha synthesis.

| Reagent | Class | Suitability for Cha | Pros | Cons |

| T3P® | Cyclic Anhydride | Optimal | Low racemization; By-products are water-soluble (easy wash); Scalable.[1][2][3] | Requires base (DIPEA/NMM); Slower than HATU but cleaner. |

| HATU | Uronium | High | Extremely fast kinetics; Good for difficult couplings. | Hard to remove by-products in liquid phase; Risk of guanidinylation. |

| EDC/HOBt | Carbodiimide | Low | Standard cost-effective reagent. | Too slow for Cha-Cha bonds; High racemization risk; Urea by-products difficult to remove. |

| DIC/Oxyma | Carbodiimide | Medium | Better suppression of racemization than HOBt.[4] | Urea removal is still a bottleneck in LPPS compared to T3P. |

Protocol A: T3P-Mediated Stepwise Coupling

Recommended for: Linear elongation of Cha-containing peptides (up to 5-mer).

This protocol utilizes T3P (Propylphosphonic anhydride) in ethyl acetate or 2-MeTHF. The key advantage is that the T3P by-product is water-soluble, allowing the product to be purified simply by washing the organic layer with water/bicarbonate.

Materials

-

Carboxyl Component: Fmoc-Cha-OH (1.1 equiv)

-

Amine Component: H-AA-OR (Amino acid ester, 1.0 equiv)

-

Coupling Reagent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: 2-MeTHF (preferred) or EtOAc.

Step-by-Step Methodology

-

Dissolution: Dissolve the Amine Component (free base or salt) and Fmoc-Cha-OH in 2-MeTHF (concentration ~0.1 M).

-

Note: If using amine salt (e.g., HCl), add 1.0 equiv of DIPEA first to neutralize.

-

-

Cooling: Cool the reaction mixture to 0°C .

-

Reasoning: Low temperature suppresses initial racemization during the activation step.

-

-

Activation & Coupling: Add T3P solution dropwise, followed immediately by the remaining DIPEA.

-

Critical: Maintain pH ~8. T3P requires a basic environment to function, but pH >9 risks Fmoc cleavage.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check by TLC or HPLC. If conversion <95% after 4 hours, add 0.2 equiv T3P.

-

-

Workup (The T3P Advantage):

-

Wash organic layer with Water (2x).

-

Wash with 0.5 M HCl (2x) (removes unreacted amine).

-

Wash with 10% NaHCO₃ (2x) (removes unreacted acid).

-

Wash with Brine (1x).

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Visualization: T3P Workflow

Figure 1: The T3P liquid-phase workflow minimizes chromatography by ensuring by-products are removed during the aqueous wash steps.

Protocol B: Convergent Fragment Condensation

Recommended for: Coupling two large fragments where the C-terminus is Cha.

When coupling a fragment ending in Cha (e.g., Fragment A-Cha-OH) to another fragment (H-Fragment B), steric bulk is at its maximum. Standard activation will likely cause racemization.

The "Hybrid" Activation Strategy

We utilize EDC/HOAt or T3P/HOAt . The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is non-negotiable here; the pyridine nitrogen in HOAt provides an anchimeric assistance effect that accelerates coupling, outcompeting the racemization pathway.

Methodology

-

Dissolution: Dissolve Fragment A (C-term Cha) and Fragment B (N-term amine) in minimal DMF or NMP.

-

Tip: If solubility is poor, add 10-20% TFE (Trifluoroethanol).

-

-

Add Additive: Add HOAt (1.2 equiv). Stir for 5 minutes.

-

Activation:

-

Option A (Scalable): Add T3P (1.5 equiv) + DIPEA (3.0 equiv) at 0°C.

-

Option B (Difficult Sequences): Add HATU (1.1 equiv) + TMP (2,4,6-Trimethylpyridine/Collidine) (2.5 equiv).

-

Expert Note: Collidine is a weaker base than DIPEA and further reduces racemization risk with HATU.

-

-

Reaction: Stir at 0°C for 1 hour, then 24 hours at RT. Cha-Cha couplings are slow.

-

Purification: Unlike Protocol A, fragment condensation usually requires column chromatography or Prep-HPLC due to the similarity of the protected fragments.

Visualization: Fragment Condensation Logic

Figure 2: Convergent synthesis strategy. Note the requirement for HOAt to accelerate the transition state involving the bulky Cha residue.

Protocol C: Catalytic Hydrogenation (The "Post-Synthetic" Route)

Recommended for: Peptides where direct Cha coupling fails or is too expensive.

An alternative strategy is to synthesize the peptide using Phenylalanine (Phe) (which couples easily) and then convert Phe to Cha via catalytic hydrogenation.

Requirements

-

Substrate: Protected peptide containing Phe residues.

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).

-

Solvent: Acetic Acid (AcOH) or MeOH/AcOH mixture.

-

Conditions: 5–10 bar H₂ pressure, RT.

Methodology

-

Synthesize the peptide using standard Fmoc-Phe-OH.

-

Dissolve the protected peptide in MeOH with 5% AcOH.

-

Add 5% Rh/C catalyst (10-20% by weight of peptide).

-

Hydrogenate in an autoclave or Parr shaker at 5–10 bar H₂ for 12–24 hours.

-

Filtration: Filter through Celite to remove catalyst.

-

Note: This method converts all aromatic residues (Trp, Tyr, Phe) to their cyclohexyl analogs. Use only if Phe is the sole aromatic residue or if global reduction is desired.

Quality Control & Troubleshooting

Solubility Check

Cha peptides often aggregate on C18 HPLC columns, leading to broad, ghost peaks.

-

QC Protocol: Use a C4 or C8 column (less hydrophobic retention).

-

Mobile Phase: Run gradients at 60°C to break aggregation, or use 0.1% TFA in Isopropanol/Acetonitrile mixtures.

Racemization Detection

To validate the stereochemical integrity of the Cha residue:

-

Synthesize a standard of the D-Cha epimer (e.g., L-Phe-D-Cha-L-Ala).

-

Develop a chiral HPLC method (e.g., Chiralpak IC) or use Marfey’s reagent derivatization post-hydrolysis to quantify % D-Cha.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177. (Context: T3P scalability).

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Context: Protecting group stability in LPPS).

Disclaimer: This protocol involves hazardous chemicals.[4][5] All work should be performed in a fume hood with appropriate PPE. T3P is moisture sensitive; handle under inert atmosphere.

Sources

- 1. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) [cris.unibo.it]

- 4. bachem.com [bachem.com]

- 5. bachem.com [bachem.com]

Protecting group strategies for beta,beta-dicyclohexyl amino acids

Application Note: High-Efficiency Strategies for -Dicyclohexyl Amino Acids

The Steric Challenge: Why Standard Protocols Fail

The

-

N-Acylation (Coupling): The nucleophilic attack of the

-amino group onto an incoming activated ester is severely retarded by the two cyclohexyl rings locking the backbone conformation. -

Fmoc Removal: The bulky side chain hinders the approach of the base (piperidine) to the acidic proton on the fluorenyl ring (though less than the coupling step, it remains kinetically sluggish).

Structural Comparison:

-

Alanine: No steric hindrance.

- -Cyclohexylalanine (Cha): Moderate hindrance (similar to Leucine).

-

-Dicyclohexylalanine (

Strategic Overview: Decision Matrix

Before initiating synthesis, select the appropriate activation strategy based on the sequence position of the hindered residue.

Figure 1: Strategic decision tree for handling

Protocol 1: Synthesis of Fmoc- -Dcha-OH

Context: If the Fmoc-protected building block is not commercially available, it is typically synthesized from Fmoc-Diphenylalanine via catalytic hydrogenation or from the free amino acid.

Reagents:

-

Substrate: H-

-Dcha-OH (Free amino acid). -

Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).

-

Solvent: 1:1 Dioxane/10% Na₂CO₃ (aq).

Step-by-Step Procedure:

-

Dissolution: Suspend 1.0 eq of H-

-Dcha-OH in 10% Na₂CO₃ (aq). Add Dioxane until the solution clears (approx 1:1 ratio). Note: The dicyclohexyl group is very hydrophobic; ensure complete dissolution before adding Fmoc-OSu. -

Addition: Add 1.2 eq of Fmoc-OSu dropwise at 0°C.

-

Reaction: Allow to warm to room temperature. Due to sterics, stir vigorously for 24–48 hours .

-

Optimization: If conversion is <50% after 24h, heat to 40°C.

-

-

Workup:

-

Dilute with water.

-

Extract 2x with Et₂O (to remove unreacted Fmoc-OSu and byproducts).

-

Acidify the aqueous layer to pH 2 with 1N HCl.

-

Extract the product into Ethyl Acetate (3x).

-

-

Purification: Recrystallize from EtOAc/Hexane. Do not rely on precipitation alone; the hydrophobic side chain traps impurities.

Protocol 2: Solid Phase Peptide Synthesis (SPPS)

Context: Coupling onto the

A. Resin Selection

Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Why: 2-CTC allows for very mild cleavage (1% TFA) to check purity without removing side-chain protection. It also prevents diketopiperazine formation if the

-Dcha is at the C-terminus. -

Loading: Keep loading low (< 0.4 mmol/g ) to reduce inter-chain aggregation.

B. Coupling Reagents (The "Power" Mixes)

Standard DIC/HOBt is insufficient. Use one of the following systems:

| Tier | Reagents | Conditions | Application |

| 1 (Standard) | HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2 eq) | Microwave, 75°C, 20 min | Coupling |

| 2 (Advanced) | PyAOP (0.95 eq) / HOAt (0.95 eq) / TMP (2 eq) | Microwave, 75°C, 2x 20 min | Coupling onto |

| 3 (Extreme) | TFFH (1.0 eq) / DIEA (2 eq) | 50°C, 60 min (Double Couple) | When HATU fails. Generates Acid Fluoride in situ. |

Note: Use 2,4,6-Trimethylpyridine (TMP) (Collidine) with PyAOP to prevent capping by guanidinylation.

C. The Coupling Protocol (Microwave Assisted)

-

Activation: Dissolve Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in DMF. Add DIEA (10 eq) immediately before addition to resin.

-

Coupling: Add to resin. Irradiate at 75°C (30 Watts) for 15 minutes.

-

Double Coupling: Drain. Repeat step 1 & 2 with fresh reagents.

-

Monitoring: The Kaiser test (ninhydrin) may yield false negatives due to the steric bulk preventing the reagent from reacting with the amine. Use the Chloranil Test (more sensitive for secondary/hindered amines) or micro-cleavage LC-MS.

D. Fmoc Deprotection of -Dcha

The bulky side chain shields the Fmoc group.

-

Standard: 20% Piperidine in DMF with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Condition: 2 x 5 minutes at room temperature is usually insufficient.

-

Recommended: Microwave deprotection at 75°C for 3 minutes (2 cycles).

-

Warning: If the sequence contains Asp/Glu, DBU/Heat promotes aspartimide formation. In that case, use 20% Piperidine + 5% Formic acid (to suppress aspartimide) but extend time to 4 x 10 mins.

-

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for incomplete coupling events involving hindered residues.

Quantitative Comparison of Coupling Efficiency

| Method | Yield (Coupling onto | Racemization Risk | Notes |

| DIC/HOBt (RT, 2h) | < 10% | Low | Completely ineffective. |

| HATU/DIEA (RT, 2h) | 40-60% | Low | Slow kinetics. |

| HATU/DIEA (MW 75°C) | > 95% | Low | Standard recommended method. |

| TFFH/DIEA (50°C) | > 98% | Low-Medium | Best for extremely difficult junctions. |

References

-

Hayashi, Y. (2024).[2] Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Link

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

-

Bachem. Peptide Coupling Reagents & Additives: A Guide. Link

-

Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science. Link

-

Subirós-Funosas, R., et al. (2012).[3] Use of Oxyma Pure as Additive in Peptide Synthesis. Biopolymers (Peptide Science). Link

Troubleshooting & Optimization

Overcoming incomplete coupling of H-beta,beta-Dicyclohexyl-DL-ala-OH

The following technical guide addresses the specific challenges associated with the coupling of H-

This residue presents one of the most difficult steric profiles in peptide synthesis. The presence of two cyclohexyl rings on the

Topic: Overcoming Incomplete Coupling of H-

Part 1: Diagnostic & Triage

Before altering your protocol, confirm the failure mode.

User Question: I am seeing low yields and deletion sequences when trying to couple H-

Scientist Response:

The issue is almost certainly steric hindrance , not reagent quality. This amino acid is an analog of Valine but with two massive cyclohexyl groups replacing the methyls. This creates a quaternary center at the

Diagnostic Checklist:

-

Colorimetric Test: Did you perform a Kaiser Test (ninhydrin) or Chloranil Test after the coupling?

-

Note: If coupling to a secondary amine (like Proline), use Chloranil.

-

-

LC-MS Analysis: Perform a micro-cleavage.

Part 2: The "Nuclear" Coupling Protocol

Standard DIC/HOBt or HBTU protocols will fail with this residue. You must use high-efficiency reagents and elevated energy.

Recommended Workflow

| Parameter | Standard Protocol (Avoid) | High-Steric Protocol (Recommended) |

| Coupling Reagent | HBTU, HCTU, or DIC | HATU or PyAOP (7-Azabenzotriazole based) |

| Additive | HOBt | HOAt (if not built into HATU) |

| Base | DIPEA (2 equiv) | TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced to 1.8 equiv to prevent racemization) |

| Concentration | 0.2 M | 0.4 M - 0.6 M (Maximize collision frequency) |

| Temperature | Room Temp (25°C) | 75°C (Microwave) or 60°C (Conventional Heat) |

| Time | 1 hour | 2 x 1 hour (Double Couple) |

Step-by-Step Methodology

Step 1: Pre-Activation (Critical) Do not add the base directly to the resin. Pre-activate the amino acid in a separate vial.

-

Dissolve Fmoc-

-Dicyclohexyl-DL-ala-OH (4 equiv relative to resin) in NMP (N-methylpyrrolidone). NMP solvates hydrophobic residues better than DMF. -

Add HATU (3.9 equiv).

-

Add HOAt (3.9 equiv) - Optional but recommended for extreme hindrance.

-

Add DIPEA (8 equiv).

-

Vortex for 30 seconds . The solution should turn yellow/orange.[8]

Step 2: The Coupling (Microwave Assisted)

-

Transfer the activated solution to the resin immediately.

-

Microwave Irradiation:

-

Set temperature to 75°C .

-

Power: 25-30W (prevent overheating).

-

Time: 15 minutes .

-

-

Alternative (No Microwave): Heat block at 60°C for 2 hours with vigorous agitation.

Step 3: The Double Couple

-

Drain the vessel.

-

Wash with NMP (3x).

-

Repeat Step 1 & 2 with fresh reagents.

-

Why? The first coupling often reaches a plateau (~80%). The second push drives it to >99%.

-

Step 4: Capping (Mandatory)

-

After the double coupling, treat with Acetic Anhydride/Pyridine in DMF.

-

This terminates any unreacted chains, preventing "deletion sequences" (n-1 impurities) that are impossible to separate during purification.

Part 3: Troubleshooting the "Next Step"

The problem often isn't putting this amino acid ON, but coupling the NEXT one TO it.

User Question: I got the Dicyclohexyl-ala coupled, but now the Fmoc deprotection is slow, and the next amino acid won't attach.

Scientist Response:

You have created a sterically crowded N-terminus. The two cyclohexyl rings hang over the

Solution: The "Hard-to-Couple" Cycle

-

Extended Deprotection:

-

Use 20% Piperidine in DMF with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Perform 3 cycles of 10 minutes each.

-

Monitor: The UV signal of the fulvene-piperidine adduct may be lower than usual due to slow release.

-

-

Use an Acid Fluoride (TFFH):

-

For the next amino acid entering the chain, HATU may be too bulky.

-

Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). It generates an Amino Acid Fluoride , which is a small, highly reactive species that can slip past the steric bulk.

-

Protocol: AA (4 eq), TFFH (4 eq), DIPEA (8 eq) in DCM/DMF at 45°C.

-

Part 4: Mechanism & Logic (Visualized)

The following diagram illustrates the steric clash and the decision pathway for optimizing the synthesis.

Caption: Decision matrix for overcoming steric hindrance in

Part 5: Frequently Asked Questions (FAQ)

Q1: Since I am using a DL-mixture (racemic), will I see two peaks in HPLC? A: Yes. The peptide resin is chiral (assuming you have other L-amino acids). Coupling a DL-amino acid creates diastereomers (e.g., L-L-L-D -L vs L-L-L-L -L). These have different physical properties and will likely separate on a C18 HPLC column. Warning: The coupling rates of D- and L- isomers may differ ("kinetic resolution"). If you stop the reaction at 90% conversion, the ratio of D:L in the product might not be 50:50. Drive the reaction to 100% to maintain the stoichiometric ratio.

Q2: Can I use PyBOP instead of HATU? A: PyBOP is a phosphonium salt and is excellent, often comparable to HATU. However, for extremely hindered couplings like this, the 7-azabenzotriazole moiety in HATU/PyAOP provides an "anchimeric assistance" effect (neighboring group participation) that boosts the reaction rate significantly over the benzotriazole in PyBOP [1].

Q3: Is aggregation a factor here? A: While the amino acid itself is bulky, the cyclohexyl groups are highly hydrophobic. This can induce "hydrophobic collapse" or aggregation of the peptide chain on the resin. Fix: Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve swelling, and perform couplings in NMP rather than DMF.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397–4398.

- Albericio, F., & Bomer, J. M. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

H-beta,beta-Dicyclohexyl-DL-alanine . (CAS 274262-70-3). Chemical Book Entry.

Sources

- 1. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

Technical Support Center: Resolving Solubility Challenges for H-beta,beta-Dicyclohexyl-DL-ala-OH

Welcome to the technical support guide for H-beta,beta-Dicyclohexyl-DL-ala-OH. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this unique and highly hydrophobic amino acid derivative. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to overcome these issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule

Q1: What is H-beta,beta-Dicyclohexyl-DL-ala-OH, and why is it so difficult to dissolve in aqueous buffers?

A1: H-beta,beta-Dicyclohexyl-DL-ala-OH is a non-standard amino acid. Its structure presents a significant challenge for aqueous solubility due to two key features:

-

Extreme Hydrophobicity: The molecule possesses two bulky cyclohexyl groups attached to the beta-carbon of the alanine backbone. These aliphatic rings are non-polar and create a large hydrophobic surface area, leading to very poor affinity for water.[1][2]

-

Zwitterionic Nature: As an amino acid, it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[3][4] In a neutral pH environment, these groups ionize to form a zwitterion (-NH₃⁺ and -COO⁻), which has no net charge.[3][5][6] While zwitterions can be soluble in water, the extreme hydrophobicity of the dicyclohexyl moiety dominates, causing the molecule to aggregate and resist dissolution.[1][5]

The combination of a large, non-polar side chain with zwitterionic character at neutral pH results in a molecule that is poorly soluble in both aqueous and many non-polar organic solvents.

Q2: What are the critical physicochemical properties I should be aware of?

A2: While specific experimental data for this exact molecule is scarce, we can infer its properties from its structure and from related compounds.

-

pKa Values: Like all simple amino acids, it will have two primary pKa values.[7][8][9]

-

pKa₁ (α-carboxyl group): Estimated to be around 2.0 - 2.5 . Below this pH, the carboxyl group is protonated (-COOH).

-

pKa₂ (α-amino group): Estimated to be around 9.0 - 9.8 . Above this pH, the amino group is deprotonated (-NH₂).

-

-

Isoelectric Point (pI): This is the pH at which the molecule has a net charge of zero. For a simple amino acid with a non-ionizable side chain, the pI is the average of pKa₁ and pKa₂.[3][6][10] We can estimate the pI to be in the range of 5.5 - 6.2 . Solubility is at its minimum at or near the pI.[11][12]

-

LogP (Octanol-Water Partition Coefficient): This value, a measure of lipophilicity, is expected to be very high due to the two cyclohexyl groups, confirming its hydrophobic nature.

Understanding these parameters is crucial because they dictate the most effective solubilization strategy, which almost always involves moving the pH of the solution far away from the isoelectric point.[7][10][13]

Section 2: Systematic Troubleshooting Workflow

Before attempting to dissolve a large amount of material, it is critical to perform small-scale solubility tests. The following workflow provides a systematic approach to identifying an effective solubilization strategy.

Caption: A decision tree for systematically troubleshooting solubility issues.

Section 3: Core Solubility Enhancement Techniques

Q3: How does pH adjustment work, and what is the protocol?

A3: pH adjustment is the most effective primary strategy. By shifting the pH far from the isoelectric point (pI ≈ 5.5-6.2), you force the equilibrium towards a charged species, which is significantly more soluble in water.[2][14][15]

-

At Acidic pH (pH < 2): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge.

-

At Basic pH (pH > 10): The carboxyl group is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂). The molecule carries a net negative charge.

This net charge dramatically increases the molecule's interaction with polar water molecules, overcoming the hydrophobic forces of the cyclohexyl groups.[16]

Protocol: pH-Adjusted Stock Solution Preparation

-